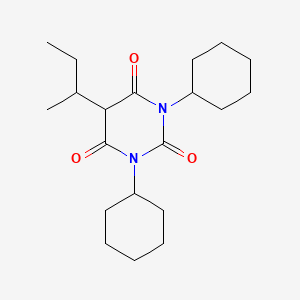![molecular formula C21H44O4 B14753227 1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane CAS No. 1522-97-0](/img/structure/B14753227.png)
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane is an organic compound with the molecular formula C21H44O4. It consists of 21 carbon atoms, 44 hydrogen atoms, and 4 oxygen atoms . This compound is characterized by its multiple ether linkages, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane typically involves the reaction of butanol with a suitable alkylating agent under controlled conditions. The process may include the use of catalysts to facilitate the formation of ether bonds. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It serves as a model compound for studying the behavior of ether linkages in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Mechanism of Action
The mechanism by which 1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane exerts its effects involves its interaction with molecular targets through its ether linkages. These interactions can influence various biochemical pathways, including those related to enzyme activity and membrane permeability. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane can be compared with other similar compounds, such as:
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]methane: This compound has shorter alkyl chains, which may result in different physical and chemical properties.
1-[3-Ethoxy-2,2-bis(ethoxymethyl)propoxy]ethane: This compound has intermediate-length alkyl chains, providing a balance between the properties of the butoxy and methoxy derivatives.
The uniqueness of this compound lies in its specific alkyl chain length and the resulting balance of hydrophobic and hydrophilic properties .
Properties
CAS No. |
1522-97-0 |
|---|---|
Molecular Formula |
C21H44O4 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
1,3-dibutoxy-2,2-bis(butoxymethyl)propane |
InChI |
InChI=1S/C21H44O4/c1-5-9-13-22-17-21(18-23-14-10-6-2,19-24-15-11-7-3)20-25-16-12-8-4/h5-20H2,1-4H3 |
InChI Key |
YPCIBCHBYPHQQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(COCCCC)(COCCCC)COCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


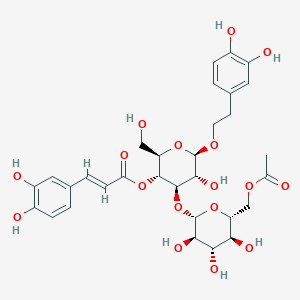
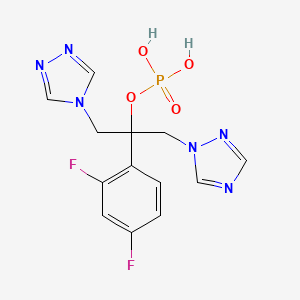

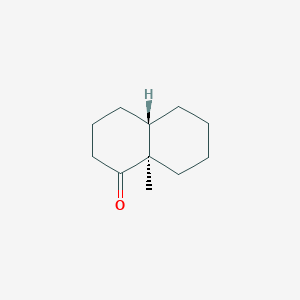
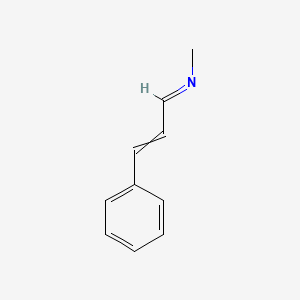
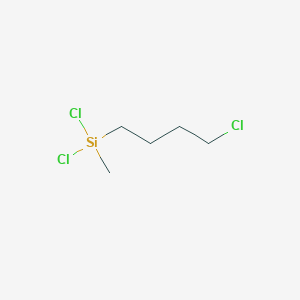
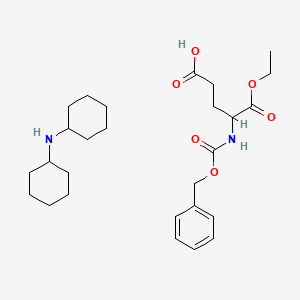
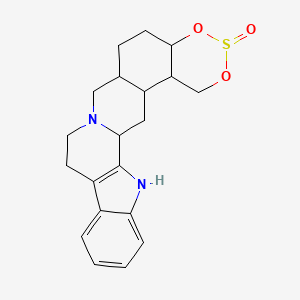
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
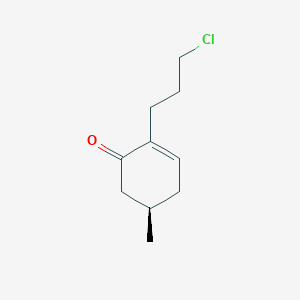
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
